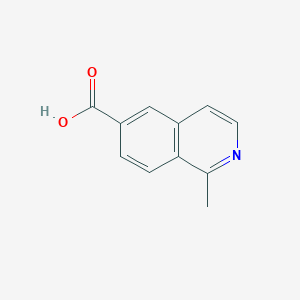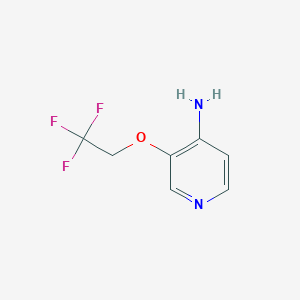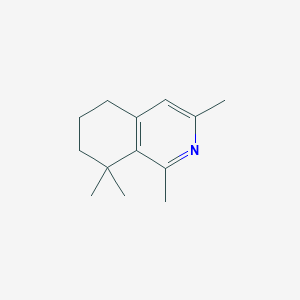
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with hydroxyl and methyl substituents, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 2-Amino-3-methylbenzoic acid and acetic anhydride.
Reaction Conditions: Heating the mixture under reflux conditions to promote cyclization and formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the methyl or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with carbonyl groups.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Halogenated or alkylated quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways Involved: Inhibition of enzyme activity, leading to cell cycle arrest or apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without hydroxyl and methyl substituents.
2,3-Dimethylquinazolin-4(3H)-one: Lacks the hydroxyl group.
6-Hydroxyquinazolin-4(3H)-one: Lacks the methyl groups.
Uniqueness
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-hydroxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(13)5-8(9)10(14)12(6)2/h3-5,13H,1-2H3 |
Clave InChI |
WIZVXZXQHCVZKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)



![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)
